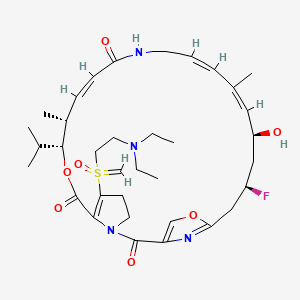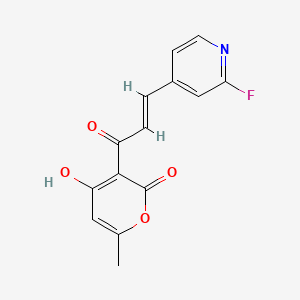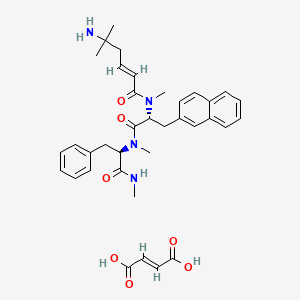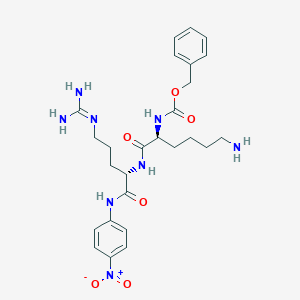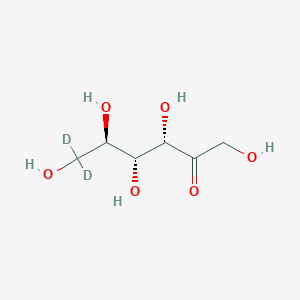
D-Fructose-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-d2: is a deuterated form of D-fructose, a naturally occurring ketohexose. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is C6D2H10O6, and it has a molecular weight of 182.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Fructose-d2 can be synthesized through the deuteration of D-fructose. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to dissolve D-fructose in deuterium oxide (D2O) and allow the exchange to occur under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are similar to laboratory methods but are scaled up to produce larger quantities. The use of deuterium oxide and appropriate catalysts ensures efficient deuteration. The product is then purified through crystallization or other separation techniques to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Fructose-d2 undergoes various chemical reactions similar to those of non-deuterated D-fructose. These include:
Oxidation: this compound can be oxidized to form D-fructose-6-phosphate or other oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: this compound can isomerize to form D-glucose-d2 under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Isomerization: Basic conditions using sodium hydroxide (NaOH) facilitate the isomerization process.
Major Products Formed:
Oxidation: D-fructose-6-phosphate-d2
Reduction: Sorbitol-d2
Isomerization: D-glucose-d2
Aplicaciones Científicas De Investigación
Chemistry: D-Fructose-d2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and reaction mechanisms. Its deuterated form provides distinct signals that help in elucidating structural and dynamic information .
Biology: In biological research, this compound is used to investigate metabolic pathways involving fructose. It helps in understanding the role of fructose in various physiological processes and diseases .
Medicine: this compound is employed in metabolic studies to trace the fate of fructose in the human body. It aids in the study of disorders such as fructose intolerance and metabolic syndrome .
Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing processing conditions and improving product quality .
Mecanismo De Acción
D-Fructose-d2 exerts its effects through the same pathways as non-deuterated D-fructose. It is metabolized by the enzyme fructokinase to form fructose-1-phosphate, which enters glycolysis or gluconeogenesis pathways. The deuterium atoms do not significantly alter the metabolic pathways but provide a means to trace and study these processes in detail .
Comparación Con Compuestos Similares
D-Glucose-d2: Another deuterated sugar used in metabolic studies.
D-Galactose-d2: Used to study galactose metabolism.
D-Mannose-d2: Employed in research on mannose metabolism.
Uniqueness: D-Fructose-d2 is unique due to its specific application in studying fructose metabolism. Its deuterated form allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2 |
Clave InChI |
BJHIKXHVCXFQLS-NDOHPCALSA-N |
SMILES isomérico |
[2H]C([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


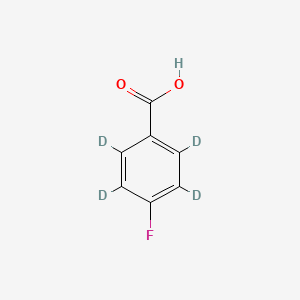
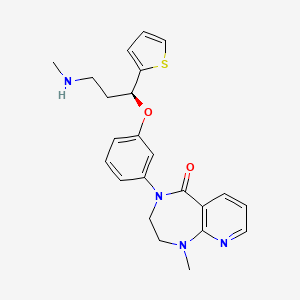
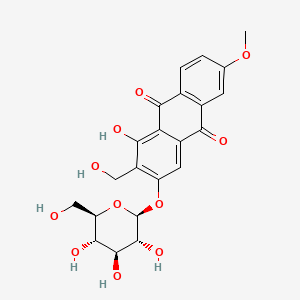
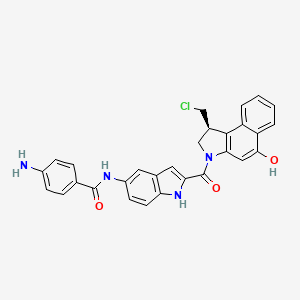
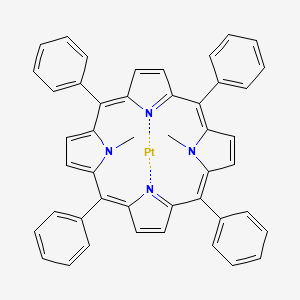
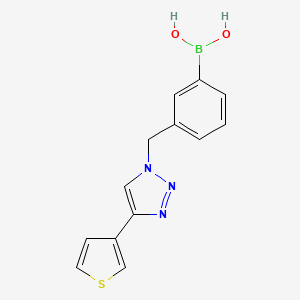
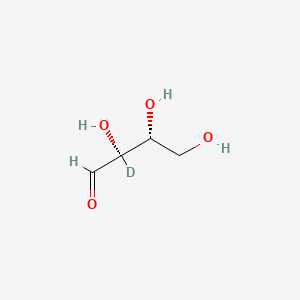
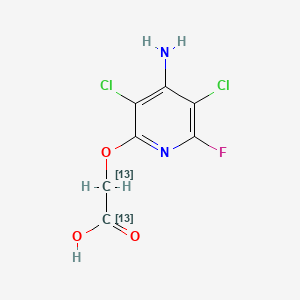
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
